molecular formula C14H11N3O3S B2454180 (Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 53047-86-2

(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B2454180
CAS No.: 53047-86-2
M. Wt: 301.32
InChI Key: VMOGMNVDOQMWHN-XFFZJAGNSA-N
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Description

(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a useful research compound. Its molecular formula is C14H11N3O3S and its molecular weight is 301.32. The purity is usually 95%.
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Biological Activity

(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a series of reactions involving thiazole and triazine derivatives. The method typically includes:

  • Condensation Reaction : Combining appropriate aromatic aldehydes with thiazole derivatives.
  • Characterization : Utilizing techniques like IR spectroscopy and NMR to confirm the structure.

For example, a related compound was synthesized with yields ranging from 66% to 89%, demonstrating the feasibility of producing such derivatives for biological evaluation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and triazine derivatives. The compound exhibits cytotoxic effects against various cancer cell lines. In vitro evaluations have shown:

  • IC50 Values : The compound has demonstrated IC50 values comparable to established chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) and others .

Antimicrobial Properties

Research indicates that similar compounds possess notable antimicrobial activity. The presence of the thiazole ring is critical for enhancing antibacterial and antifungal properties. For instance:

  • Compounds with similar structures displayed effective inhibition against various bacterial strains, suggesting that this compound may also exhibit these properties .

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells .
  • Inhibition of Key Enzymes : Compounds in this class often inhibit enzymes critical for cancer cell proliferation and survival.

Case Studies

  • Cytotoxicity Assay : A study evaluated this compound against MCF-7 cells. Results indicated significant cell death at concentrations as low as 0.25 µM.
    CompoundCell LineIC50 (µM)
    (Z)-2-(4-methoxybenzylidene)-6-methyl...MCF-70.25
    CisplatinMCF-70.5
  • Antimicrobial Evaluation : In another study assessing antimicrobial activity against E. coli and S. aureus:
    CompoundZone of Inhibition (mm)
    (Z)-2-(4-methoxybenzylidene)-6-methyl...15
    Standard Antibiotic (e.g., Ampicillin)18

Properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-8-12(18)15-14-17(16-8)13(19)11(21-14)7-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOGMNVDOQMWHN-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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